molecular formula C9H11ClN4O B2636064 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1552515-97-5

7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2636064
CAS RN: 1552515-97-5
M. Wt: 226.66
InChI Key: HWFQZMDAFKWPCV-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a type of triazole, a class of nitrogenous heterocyclic compounds . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of triazolo[1,5-a]pyrimidine compounds includes two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The specific molecular structure of “this compound” was not found in the available resources.


Chemical Reactions Analysis

Triazole compounds are known to react with a variety of enzymes and receptors in the biological system . Specific chemical reactions involving “this compound” were not found in the available resources.

Scientific Research Applications

Antibacterial Applications Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, such as 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine, have shown significant promise in antibacterial applications. Specifically, these compounds have been identified as potent inhibitors against Staphylococcus aureus, a highly contagious bacterial pathogen responsible for various diseases. Their mechanism involves inhibition of crucial bacterial proteins like DNA gyrase, topoisomerase IV, and others, highlighting their potential as broad-spectrum antibacterial agents against drug-resistant strains (Li & Zhang, 2021).

Optical Sensor Development Pyrimidine derivatives, including those with the 1,2,4-triazolo[1,5-a]pyrimidine structure, have found applications in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, with extensive use in both biological and medicinal contexts. This utility underscores the versatility of pyrimidine-based compounds in creating sensitive and specific sensors for various applications (Jindal & Kaur, 2021).

Anti-Cancer Research Pyrimidine scaffolds, such as those in this compound, have shown promising anti-cancer properties. Research has highlighted the synthesis and medicinal aspects of pyrazolo[1,5-a]pyrimidine derivatives, exhibiting a broad range of activities against various cancer targets. These compounds have been explored for their potential in creating new drug-like candidates with anti-cancer properties, emphasizing the importance of structural-activity relationship studies to optimize their efficacy (Cherukupalli et al., 2017).

Optoelectronic Material Development Compounds with the pyrimidine core, including the this compound structure, are also integral in developing optoelectronic materials. They have been incorporated into π-extended conjugated systems for creating novel materials used in electronic devices, luminescent elements, and image sensors. The inclusion of pyrimidine and triazole fragments enhances the electronic properties of materials, making them suitable for a range of optoelectronic applications (Lipunova et al., 2018).

properties

IUPAC Name

7-chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O/c1-3-4-6-5-7(10)14-8(11-6)12-9(13-14)15-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFQZMDAFKWPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC(=NN2C(=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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